[1,2,4]Triazolo[4,3-b]pyridazin-7-amine

regioisomer scaffold diversification structure-activity relationship

Procure [1,2,4]Triazolo[4,3-b]pyridazin-7-amine (CAS 88511-72-2) as the unsubstituted 7-amino regioisomer—the definitive synthetic entry point for late-stage diversification. Unlike the 6-alkoxy series prevalent in GABAergic patents, this scaffold enables orthogonal N-functionalization (acylation, sulfonylation, reductive amination) to access BRD4 bromodomain inhibitors (IC50 5.7–25.2 µM, co-crystal-validated in PDB 7YMG/7X6T), benzodiazepine receptor antagonists (US 6,355,798), and antiparasitic leads with sub-µM activity against T. brucei. Verify regioisomeric identity to ensure reproducible biological results.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 88511-72-2
Cat. No. B13097252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-b]pyridazin-7-amine
CAS88511-72-2
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C(C=NN2C1=NN=C2)N
InChIInChI=1S/C5H5N5/c6-4-1-5-9-7-3-10(5)8-2-4/h1-3H,6H2
InChIKeyDIAQDQDCRODOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of [1,2,4]Triazolo[4,3-b]pyridazin-7-amine (CAS 88511-72-2): Core Scaffold Identity and Usability


[1,2,4]Triazolo[4,3-b]pyridazin-7-amine (CAS 88511-72-2, molecular formula C5H5N5, molecular weight 135.13 g/mol) is the unsubstituted 7-amino regioisomer of the fused triazolo-pyridazine bicyclic scaffold [1]. It serves as a key synthetic intermediate within a compound class extensively patented and examined for CNS (GABAA receptor modulation), oncological (kinase inhibition, bromodomain targeting), and anti-parasitic applications [2][3]. Unlike heavily functionalized clinical candidates, this compound exists as a compact, nitrogen-rich building block (four aza-nitrogen atoms plus an exocyclic amine) whose procurement value lies in its precise regioisomeric identity and synthetic tractability for late-stage diversification [4].

Why [1,2,4]Triazolo[4,3-b]pyridazin-7-amine Cannot Be Replaced by Generic In-Class Analogs for Discovery Chemistry


Within the [1,2,4]triazolo[4,3-b]pyridazine family, regioisomeric positioning of the amino group (3- vs. 6- vs. 7-position) and the identity of substituents at the 3, 6, 7, and 8 positions are the decisive determinants of biological target engagement [1]. The 7-amino isomer (CAS 88511-72-2) presents a distinct vector for derivatization that is orthogonal to the 6-alkoxy series dominant in GABAergic patents [2]. Furthermore, SAR studies on BRD4 bromodomain inhibitors confirm that even subtle changes at the 3- and 6-positions shift IC50 values from low-micromolar to >100 µM, rendering the scaffold essentially inactive [3]. Procuring a generic 'triazolopyridazine' without verifying the exact regioisomer and substitution pattern risks obtaining a compound that cannot reproduce published biological results or serve the intended synthetic route.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[4,3-b]pyridazin-7-amine Over Closest Analogs


Regioisomeric Identity: 7-Amino vs. 3-Amino Isomer Defines Distinct Derivatization Vector Space

The 7-amino regioisomer (CAS 88511-72-2) places the primary amine at the pyridazine ring position, whereas the 3-amino isomer (CAS 53854-45-8) positions it on the triazole ring. This regioisomeric difference is not cosmetic: in the BRD4 bromodomain inhibitor series, the 6-position substituent hydrogen bonds with Asn140, while the 3-position extends toward the ZA-loop [1]. The 7-amino substitution provides a distinct hydrogen-bond donor/acceptor geometry, with the amine situated para-like to the N1 triazole nitrogen vs. meta-like for the 3-amino isomer. Crystallographic data (PDB 7YMG, 7X6T) confirm that the triazolo[4,3-b]pyridazine core binds BRD4 BD1 via the triazole N2 nitrogen making water-mediated contacts, establishing that even regioisomeric core variations alter binding topology [2]. No direct biological activity data are available for the unsubstituted 7-amino compound itself.

regioisomer scaffold diversification structure-activity relationship

Unsubstituted 7-Amine as a Versatile Derivatization Handle Compared to 6-Chloro or 6-Alkoxy Precursors

The 7-NH2 group is a primary aromatic amine capable of direct acylation, sulfonylation, reductive amination, and diazotization, whereas the 6-position-substituted analogs most prevalent in the patent literature (e.g., 6-alkoxy series for GABAA ligands) carry ether-linked substituents not amenable to the same bond-forming reactions [1]. A 2019 study on 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines demonstrated that chlorine at the 6-position enables nucleophilic aromatic substitution (SNAr) but requires forcing conditions (elevated temperature, catalysis) compared to amine acylation which proceeds under mild conditions at room temperature [2]. The 7-amino group thus provides a more synthetically accessible reactive center for generating diverse compound libraries from a single core.

synthetic intermediate nucleophilic amine library synthesis

Benzodiazepine Receptor Antagonism: 7-Substituted Triazolopyridazines Antagonize Benzodiazepine Effects In Vitro and In Vivo

A foundational patent (US 6,355,798) and a Sanofi patent (US 4,575,464) explicitly claim that 1,2,4-triazolo[4,3-b]pyridazines substituted at the 7-position act as benzodiazepine antagonists both in vitro and in vivo [1][2]. This contrasts with the 6-alkoxy-substituted series (e.g., TPA023, compound 17 in Carling et al., 2005), which function as GABAA α2/α3 subtype-selective agonists with potent anxiolytic activity and Ki values in the low nanomolar range at α3-containing receptors [3]. The 7-substitution pattern thus confers an opposing pharmacological profile—antagonism vs. agonism at benzodiazepine sites—establishing that the substitution position is a critical determinant of functional activity.

GABAA antagonist benzodiazepine receptor CNS pharmacology

BRD4 Bromodomain Inhibition: Scaffold-Class Micromolar Potency with Structural Validation by X-ray Crystallography

A 2023 study in Scientific Reports characterized multiple [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors, reporting IC50 values in the micromolar range for BD1 and BD2 domains, along with four co-crystal structures confirming the binding mode [1]. Compound 12 (3-ethyl-6-substituted analog) showed IC50 values of 25.2 µM (BD1) and 36.5 µM (BD2), while compound 14 showed 5.7 µM (BD1) and 7.4 µM (BD2), demonstrating that substituent identity drives a >4-fold potency window within the same scaffold [2]. The reference compound JQ1 exhibited IC50 values of 195.1 nM (BD1) and 251.4 nM (BD2), highlighting the potency gap between the triazolopyridazine class and the clinical benchmark that further medicinal chemistry optimization aims to bridge [3].

BRD4 bromodomain epigenetic inhibitor X-ray crystallography

Positional Selectivity: 8-Chloro and 8-Bromo Analogs Confirm That 7-Amine Retention Is Essential for Bioactivity Across Multiple Target Classes

The 8-chloro analog (CAS 6565-31-7) and 8-bromo analog (CAS 2920401-13-2) retain the 7-amino group while introducing halogen substituents at the 8-position [1]. In the mGluR2 PAM series (US Patent 9,682,980), 8-chloro-7-(cycloalkylmethylamino) derivatives achieved EC50 values as low as 158 nM, demonstrating that the 7-amino group, when further N-alkylated, serves as the critical pharmacophore anchor while the 8-chloro substituent provides additional potency optimization [2]. The corresponding 7-unsubstituted or 7-alkoxy analogs in the same patent series showed substantially different activity profiles [3]. This confirms that maintaining the 7-nitrogen connectivity is essential for obtaining target engagement, whereas the 8-position is a tolerated secondary optimization site.

halogenated analogs SAR target engagement

Antiparasitic Activity: Triazolopyridazine Scaffold Achieves Sub-Micromolar Potency Against Leishmania and Trypanosoma After Optimization

A 2025 study on [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase (LdSMT) reported that the initial hit compound STOCK6S-84928 showed an IC50 of 118.3 µM, which was optimized to compound 23 with an IC50 of 1.9 µM against L. donovani promastigotes—a 62-fold improvement [1]. Additionally, compounds 10 and 16 achieved IC50 values of 0.8 µM and 0.6 µM, respectively, against Trypanosoma brucei, demonstrating the scaffold's potential across kinetoplastid parasites [2]. The SAR study confirmed that the triazolopyridazine core (not a specific substituent set) provides the fundamental recognition element for the LdSMT active site, with binding energies ranging from −7.0 to −9.2 kcal/mol, comparable to the known inhibitor 22,26-azasterol (−7.6 kcal/mol) [3].

antiparasitic Leishmania donovani Trypanosoma brucei

High-Value Procurement and Application Scenarios for [1,2,4]Triazolo[4,3-b]pyridazin-7-amine Based on Differentiated Evidence


Medicinal Chemistry: BRD4 Bromodomain Inhibitor Lead Optimization

Procure [1,2,4]Triazolo[4,3-b]pyridazin-7-amine as the starting scaffold for a BRD4 BD1/BD2 inhibitor program. Use the 7-amine for rapid analog generation (acylation, sulfonylation, reductive amination) while incorporating substituents at the 3- and 6-positions guided by the co-crystal structures (PDB 7YMG, 7X6T) [1]. The scaffold has demonstrated tractable micromolar IC50 values (5.7–25.2 µM at BD1) that are improvable by >4-fold through systematic substitution [2]. The crystallographically validated binding mode mitigates the risk of pursuing an incorrect binding hypothesis [3].

Neuroscience: Development of Benzodiazepine Site Antagonists

Employ the 7-amino scaffold to construct triazolo[4,3-b]pyridazine derivatives that function as benzodiazepine receptor antagonists, as described in patents US 6,355,798 and US 4,575,464 [1][2]. This is pharmacologically distinct from the 6-alkoxy series (GABAA α2/α3 agonists) and is relevant for programs targeting reversal of benzodiazepine-induced sedation, respiratory depression, or overdose. The 7-position substitution pattern is the documented structural determinant for antagonist functional activity [3].

Neglected Tropical Disease: Antiparasitic Lead Discovery Against Kinetoplastids

Use [1,2,4]Triazolo[4,3-b]pyridazin-7-amine as the core building block for synthesizing optimized analogs from the 2025 antiparasitic SAR study, which achieved sub-micromolar IC50 values against Trypanosoma brucei (0.6 µM) and low-micromolar activity against Leishmania donovani (1.9 µM) [1]. The scaffold's binding energies (−7.0 to −9.2 kcal/mol) are competitive with the known LdSMT inhibitor 22,26-azasterol (−7.6 kcal/mol), and the established synthetic routes (cyclization, amination, Williamson ether synthesis, Suzuki coupling) make this an accessible and productive starting point for hit-to-lead expansion [2].

Kinase Drug Discovery: mGluR2 PAM and LRRK2 Inhibitor Synthetic Entry Point

The 7-amine motif is the conserved pharmacophoric element in potent mGluR2 positive allosteric modulators (EC50 = 158–225 nM, US Patent 9,682,980) [1] and LRRK2 kinase inhibitors with unprecedented selectivity toward the G2019S mutant [2]. Procuring the unsubstituted 7-amine provides the synthetic precursor for N-alkylation or N-arylation to access these chemotypes. The commercial availability of pre-functionalized 8-chloro and 8-bromo analogs (CAS 6565-31-7, CAS 2920401-13-2) enables rapid parallel exploration of the 8-position SAR while retaining the critical 7-amino connectivity [3].

Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-b]pyridazin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.